Journal Name:Israel Journal of Chemistry
Journal ISSN:0021-2148
IF:3.357
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1869-5868
Year of Origin:1963
Publisher:Wiley-Blackwell
Number of Articles Per Year:119
Publishing Cycle:Tri-annual
OA or Not:Not
Fabrication and characterization of a novel injectable human amniotic membrane hydrogel for dentin-pulp complex regeneration
Israel Journal of Chemistry ( IF 3.357 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.dental.2023.06.008
ObjectiveInjectable biomaterials that can completely fill the root canals and provide an appropriate environment will have potential application for pulp regeneration in endodontics. This study aimed to fabricate and characterize a novel injectable human amniotic membrane (HAM) hydrogel scaffold crosslinked with genipin, enabling the proliferation of Dental Pulp Stem Cells (DPSCs) and optimizing pulp regeneration.MethodsHAM extracellular matrix (ECM) hydrogels (15, 22.5, and 30 mg/ml) crosslinked with different genipin concentrations (0, 0.1, 0.5, 1, 5, and 10 mM) were evaluated for mechanical properties, tooth discoloration, cell viability, and proliferation of DPSCs. The hydrogels were subcutaneously injected in rats to assess their immunogenicity. The hydrogels were applied in a root canal model and subcutaneously implanted in rats to determine their regenerative potential for eight weeks, and histological and immunostaining analyses were performed.ResultsHydrogels crosslinked with low genipin concentration demonstrated low tooth discoloration, but 0.1 mM genipin crosslinked hydrogels were excluded due to their unfavourable mechanical properties. The degradation ratio was lower in hydrogels crosslinked with 0.5 mM genipin. The 30 mg/ml-0.5 mM crosslinked hydrogel exhibited a microporous structure, and the modulus of elasticity was 1200 PA. In vitro, cell culture showed maximum viability and proliferation in 30 mg/ml-0.5 mM crosslinked hydrogel. All groups elicited minimum immunological responses, and highly vascularized pulp-like tissue was formed in human tooth roots in both groups with/without DPSCs.SignificanceGenipin crosslinking improved the biodegradability of injectable HAM hydrogels and conferred higher biocompatibility. Hydrogels encapsulated with DPSCs can support stem cell viability and proliferation. In addition, highly vascularized pulp-like tissue formation by this biomaterial displayed potential for pulp regeneration.
Detail
In vitro analysis of durability of S-PRG filler-containing composite crowns for primary molar restoration
Israel Journal of Chemistry ( IF 3.357 ) Pub Date: 2023-05-17 , DOI: 10.1016/j.dental.2023.04.006
ObjectiveTo evaluate the reliability, maximum principal stress, shear stress, and crack initiation of a computer-aided design/computer-aided manufacturing (CAD/CAM) resin composite (RC) incorporating surface pre-reacted glass (S-PRG) filler for primary molar teeth.MethodsMandibular primary molar crowns fabricated by experimental (EB) or commercially available CAD/CAM RCs (HC) were prepared and cemented to a resinous abutment tooth using an adhesive resin cement (Cem) or a conventional glass-ionomer cement (CX). These specimens were subjected to a single compressive test (n = 5/each) and the step-stress accelerated life testing (SSALT) (n = 12/each). Data was evaluated using Weibull analyses and reliability was calculated. Afterwards, the maximum principal stress and crack initiation point of each crown was analyzed by finite element analysis. To evaluate bonding of EB and HC to dentin, microtensile bond strength (μTBS) testing was conducted using primary molar teeth (n = 10/each).ResultsThere was no significant difference between the fracture loads of EB and HC for either cement (p > 0.05). The fracture loads of EB-CX and HC-CX were significantly lower than EB-Cem and HC-Cem (p  0.05).SignificanceThe crowns fabricated with the experimental CAD/CAM RC incorporating S-PRG filler yielded greater fracture loads and reliability than the crowns manufactured with commercially available CAD/CAM RC regardless of the luting materials. These findings suggest that the experimental CAD/CAM RC crown may be clinically useful for the restoration of primary molars.
Detail
Cytotoxicity of 3D printed resin materials for temporary restorations on human periodontal ligament (PDL-hTERT) cells
Israel Journal of Chemistry ( IF 3.357 ) Pub Date: 2023-04-11 , DOI: 10.1016/j.dental.2023.04.003
ObjectivesVarious dental resin materials are available for the fabrication of temporary restorations using modern additive printing methods. Albeit these materials are placed for several months in intimate contact with dental hard and soft tissues, including the gingival crevice, there exists only insufficient evidence on the biocompatibility of these materials. This in vitro study aimed to delineate the biocompatibility of 3D printable materials on periodontal ligament cells (PDL-hTERTs).MethodsSamples of four dental resin materials for additive fabrication of temporary restorations using 3D printing (MFH, Nextdent; GC Temp, GC; Freeprint temp, Detax; 3Delta temp, Deltamed), one material for subtractive fabrication (Grandio disc, Voco) and one conventional temporary material (Luxatemp, DMG) were prepared with a standardized size according to the manufacturer’s instructions. Human PDL-hTERTs were exposed to resin specimens or eluates of the material for 1, 2, 3, 6 and 9 days. For determination of cell viability, XTT assays were performed. In addition, the expression of the proinflammatory cytokines interleukin 6 and 8 (IL-6 and 8) was assessed in the supernatants with ELISA. Cell viability and the expression of IL-6 and 8 in presence of the resin material or their eluates was compared with untreated controls. Immunofluorescence staining for IL-6 and IL-8, as well as scanning electron microscopy of the discs after culturing, were performed. Differences between groups were analyzed with Student´s t-test for unpaired samples.ResultsCompared to untreated control samples, the exposure against the resin specimen induced strong reduction of cell viability in case of the conventional material Luxatemp (p < 0.001) and the additive material 3Delta temp (p < 0.001) irrespective of the observation period. On the contrary, the presence of eluates of the various materials induced only minor changes in cell viability. Considering IL-6 (day 2: p = 0.001; day 6 and 9: p < 0.001) and IL-8 (day 1: p = 0.001; day 2, 3, 6, 9: p < 0.001) their expression was strongly reduced in presence of the eluate of Luxatemp. Except for IL-6 at day 1 and 6 also the material 3Delta temp caused significant reduction of both proinflammatory mediators at any time point.SignificanceThe conventional material Luxatemp and the additive material 3Delta temp appear to severely affect cell viability when in direct contact with PDL-hTERTs. The other tested materials of this new category of additive materials and the subtractive material Grandio seem to induce only minor changes in direct contact with these cells. Therefore, they could serve as a viable alternative in the fabrication of temporary restorations.
Detail
Influence of shading on zirconia's phase transformation and flexural strength after artificial aging
Israel Journal of Chemistry ( IF 3.357 ) Pub Date: 2023-06-27 , DOI: 10.1016/j.dental.2023.06.005
ObjectivesThe aim of this study was to determine the phase transformation and the influence of aging on the flexural strength of different colored zirconia. The effect of hydrothermal aging in an autoclave was compared with the effect of mechanical stress by simulating chewing.MethodsHigh-strength zirconia (3Y-TZP) was investigated in three different colors: uncolored, A3, and D3. Disc-shaped specimens (N = 3) were analyzed by X-ray diffraction (XRD), and flexural strength was determined on bar-shaped specimens (N = 15) in a 4-point bending test before and after performing two different aging protocols: aging in an autoclave (134 °C, 70 h) and aging in a chewing simulator (5 kg load, 1.2 million cycles). During autoclave aging, the fraction of monoclinic phase on the surface was determined every 5 h. Once this exceeded 25 vol%, aging of the bar specimens was stopped.ResultsWhile in the unstained group the mean value of the proportion of monoclinic phase already exceeded 25 vol% after 30 h in the autoclave, this was the case in both stained groups only after 70 h. No measurable phase transformation could be detected after chewing simulation. Only color A3 showed a statistically significant (p ≤ 0.05) decrease in flexural strength after aging in the chewing simulator.SignificanceThe colored zirconia showed a higher resistance to phase transformation through hydrothermal aging. The metal oxides in the staining solutions are assumed to hinder the phase transformation in the zirconia. Therefore, the significant reduction in the stained zirconia after chewing simulation is particularly interesting
Detail
Physical and mechanical properties of four 3D-printed resins at two different thick layers: An in vitro comparative study
Israel Journal of Chemistry ( IF 3.357 ) Pub Date: 2023-06-23 , DOI: 10.1016/j.dental.2023.06.002
ObjectivesThis in vitro comparative study aimed to evaluate the physical and mechanical properties of four 3D-printed resins with two different thickness layers.MethodsFour printed resins (VarseoSmile Crown Plus, VSC; NexDent C&B MFH, MFH; Nanolab 3D, NNL; and Resilab 3D Temp, RSL) were printed with 50 µm and 100 µm layer thickness, resulting in 80 bars measuring 25 × 2 × 2 mm. The specimens underwent a Raman spectroscopy for degree of conversion, confocal laser scanning microscopy for surface roughness (Sa), three-point bending test for flexural strength and elastic modulus, and a Vickers hardness test (VHN). Data was tested for normality using the Shapiro-Wilk, two-way ANOVA, and Tukey test (α = 0.05) for statistical analysis.ResultsThe layer thickness affected all performed tests, but the elastic modulus (p < 0.001). Specimens with 100 µm showed, in general, worse results outcomes than those with 50 µm (p < 0.001). However, within the limitations of this comparative in vitro study, it could be concluded that the tested resins and layer thicknesses directly influenced physical and mechanical properties.SignificanceThe physical and mechanical properties of three-dimensional printed restorations can be affected by the layer thickness, which can interfere with the choice of the 3D printing resin for a desired clinical outcome.
Detail
Effect of airborne particle abrasion treatment of two types of 3D-printing resin materials for permanent restoration materials on flexural strength
Israel Journal of Chemistry ( IF 3.357 ) Pub Date: 2023-05-18 , DOI: 10.1016/j.dental.2023.05.007
ObjectivesThis study aimed to assess the effects of airborne-particle abrasion (APA) on the flexural strength of two types of 3D-printing resins for permanent restoration.MethodsTwo types of 3D printing resins (urethane dimethacrylate oligomer; UDMA, ethoxylated bisphenol-A dimethacrylate; BEMA) constituting different components were printed. The specimen surfaces were subjected to APA using 50 and 110 µm alumina particles under different pressures. The three-point flexural strength was measured for each surface treatment group, and a Weibull analysis was performed. Surface characteristics were analyzed via surface roughness measurements and scanning electron microscopy. Dynamic mechanical analysis and nano-indentation measurements were limited to the control group.ResultsThe three-point flexural strength according to the surface treatment was significantly lower in the UDMA group for large particle sizes and at high pressures; the BEMA group demonstrated low flexural strength for large particle sizes regardless of the pressure. After thermocycling, the flexural strengths of UDMA and BEMA significantly decreased in the group subjected to surface treatment. The Weibull modulus and characteristic strength of UDMA were higher than those of BEMA under different APA and thermocycling conditions. As the abrasion pressure and particle size increased, a porous surface formed, and the surface roughness increased. Compared with BEMA, UDMA featured a lower strain, greater strain recovery, and a negligible increase in modulus according to strain.SignificanceThus, surface roughness increased with the sandblasting particle size and pressure of the 3D-printing resin. Hence, a suitable surface treatment method to improve adhesion can be determined by considering physical property changes.
Detail
Chemical, structural and cytotoxicity characterisation of experimental fluoride-doped calcium phosphates as promising remineralising materials for dental applications
Israel Journal of Chemistry ( IF 3.357 ) Pub Date: 2023-03-10 , DOI: 10.1016/j.dental.2023.03.007
ObjectivesThis study aimed at evaluating the cytotoxicity, chemical and structural properties of experimental fluoride-doped calcium-phosphates as potential remineralising materials for dental applications.MethodsExperimental calcium phosphates were formulated using β-tricalcium phosphate, monocalcium phosphate monohydrate, calcium hydroxide, and different concentrations of calcium/sodium fluoride salts [(5 wt%: VSG5F), (10 wt%: VSG10F), (20 wt%: VSG20F)]. A fluoride-free calcium phosphate (VSG) was used as control. Each tested material was immersed in simulated body fluid (SBF), (24 h, 15 and 30 days) to assess their ability to crystallise into apatite-like. Cumulative fluoride release was assayed up to 45 days. Moreover, each powder was placed into a medium containing human dental pulp stem cells (200 mg/mL) and their cytotoxicity was analysed using the 3-(4,5-dimethylthiazol-2-yl)− 2,5-diphenyltetrazolium bromide (MTT) assay (24 h, 48 h and 72 h incubation). These latter results were statistically analysed by ANOVA and Tukey’s test (α = 0.05).ResultsAll the experimental VSG-F materials produced fluoride-containing apatite-like crystals after SBF immersion. VSG20F presented prolonged release of fluoride ions into the storage media (45d). VSG, VSG10F and VSG20F showed a significant cytotoxicity at dilution of 1:1, while at 1:5, only VSG and VSG20F demonstrated a reduction in cell viability. At lower dilutions (1:10, 1:50 and 1:100) all specimens showed no significant toxicity to hDPSCs, but an increase in cell proliferation.SignificanceThe experimental fluoride-doped calcium-phosphates are biocompatible and possess a clear ability to evoke fluoride-containing apatite-like crystallisation. Hence, they may be promising remineralising materials for dental applications.
Detail
Stoichiometric models of sucrose and glucose fermentation by oral streptococci: Implications for free acid formation and enamel demineralization
Israel Journal of Chemistry ( IF 3.357 ) Pub Date: 2023-03-09 , DOI: 10.1016/j.dental.2023.03.001
ObjectivesThe objective of this study is to develop stoichiometric models of sugar fermentation and cell biosynthesis for model cariogenic Streptococcus mutans and non-cariogenic Streptococcus sanguinis to better understand and predict metabolic product formation.MethodsStreptococcus mutans (strain UA159) and Streptococcus sanguinis (strain DSS-10) were grown separately in bioreactors fed brain heart infusion broth supplemented with either sucrose or glucose at 37 °C. Cell mass concentration and fermentation products were measured at different hydraulic residence times (HRT) to determine cell growth yield.ResultsSucrose growth yields were 0.080 ± 0.0078 g cell/g and 0.18 ± 0.031 g cell/g for S. sanguinis and S. mutans, respectively. For glucose, this reversed, with S. sanguinis having a yield of 0.10 ± 0.0080 g cell/g and S. mutans 0.053 ± 0.0064 g cell/g. Stoichiometric equations to predict free acid concentrations were developed for each test case. Results demonstrate that S. sanguinis produces more free acid at a given pH than S. mutans due to lesser cell yield and production of more acetic acid. Greater amounts of free acid were produced at the shortest HRT of 2.5 hr compared to longer HRTs for both microorganisms and substrates.SignificanceThe finding that the non-cariogenic S. sanguinis produces greater amounts of free acids than S. mutans strongly suggests that bacterial physiology and environmental factors affecting substrate/metabolite mass transfer play a much greater role in tooth or enamel/dentin demineralization than acidogenesis. These findings enhance the understanding of fermentation production by oral streptococci and provide useful data for comparing studies under different environmental conditions.
Detail
Translucent multi-layered zirconia: Sandblasting effect on optical and mechanical properties
Israel Journal of Chemistry ( IF 3.357 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.dental.2023.07.005
ObjectiveThe aim of this study was to evaluate the influence of the sandblasting treatment on the microstructure, optical and mechanical properties of multi-layered translucent zirconia.MethodsSamples of yttria-stabilized zirconia were prepared by stratifying four layers (L1, L2, L3 and L4) of ML-type KATANA multi-layered monolithic discs, whose surfaces were then sandblasted with alumina particles (110 µm and 0.2 MPa) in order to evaluate its effect on the presence of different crystalline phases as well as on the optical and mechanical properties of each of the four layers. The optical characterization was carried out by measuring the reflectance spectrum and colorimetric parameters by UV-Vis spectrophotometric analysis and the transmittance curves were indirectly obtained using the Kubelka-Munk model (KM). Microstructural, structural, mechanical and roughness characterizations were also performed using SEM, XRD, biaxial flexural strength B3B, and light interferometry, respectivelyResultsAccording to the KM model there are different degrees of translucency between the upper and lower layers of the monolithic discs, but there was no influence of the Al2O3-sandblasting treatment on this optical property. The disk pigmentation causes greater absorption of light below 600 nm, decreasing the transmittance rate to values below 25% in this region of the spectrum. The yellowing index presented higher values for inner disk layers L3 and L4, in agreement with the highest values of the light absorption coefficient K observed for these layers. The roughness of the samples did not change significantly with the surface treatment performed and the sandblasting did not result in new crystalline phases. SEM analysis showed the presence of different grain sizes in all layers analyzed, being related to the co-occurring presence of cubic (c-ZrO2) and tetragonal (t-ZrO2) phases in similar contents (∼ 50 wt%). The Weibull statistical analysis, in turn, showed an increase in the Weibull characteristic stress value (σ0) for most layers subjected to sandblasting, except for the second layer (central region of the disk). It was also verified an increase in the value of the structural reliability of the material (m), referring to the samples of the central region of the disc (L2 and L3 layers) after sandblasting.Significance:The pigmentation in the disk causes a decrease of the transmittance rate to values well below 25% in the region of the spectrum 400–600 nm and the inner layers (L3 and L4) have even lower transmittance than the outer layers in this spectrum range. Although the CR index indicates variation related to the Al2O3-sandblasting treatment, the transmittance spectra of KM model show that the sandblasting did not cause a significant change in the transmittance rate of the four analyzed layers. Also, there is no significant difference in the light scattering of the different layers of the disc, either before or after Al2O3-sandblasting treatment.
Detail
Triamcinolone acetonide release modelling from novel bilayer mucoadhesive films: an in vitro study
Israel Journal of Chemistry ( IF 3.357 ) Pub Date: 2023-05-05 , DOI: 10.1016/j.dental.2023.04.005
ObjectivesRecurrent aphthous stomatitis (RAS) is a painful disorder that commonly appears as ulcers on the oral mucosa, lasting ∼two weeks (minor) to months (major and herpetiform). Current treatment often necessitates the use of topical steroids in the form of pastes, mouthwashes, or gels, but these forms are often ineffective due to inadequate drug contact time with the ulcers. In this study, the performance of novel bilayer mucoadhesive buccal films loaded with triamcinolone acetonide (TA) has been evaluated for targeted drug delivery.MethodsExperimental mucoadhesive films of hydroxypropyl methylcellulose (HPMC), polyvinyl alcohol (PVA), and polyvinyl pyrrolidone (PVP) were prepared by the solvent casting method, and ethyl cellulose (EC) was applied as the backing layer. The films were characterized for their physical properties, including swelling index (SI), folding endurance, adhesion force with porcine buccal mucosa, residence time and in-vitro drug release.ResultsThe data showed that the films were flexible with folding endurance> 300 times. With porcine buccal mucosa i) suitable adhesion forces were obtained (between 2.72 and 4.03 N), ii) residence times of> 24 h, and iii) surface pH between 6.8 and 7.1 indicating they would be non-irritant. All films released 100% TA over 6 h, but with varying profiles. The release of TA (over 6 h) from PVP-free films followed Fickian diffusion kinetics (diffusion-controlled release of drug), whereas the mechanism of release from PVP-containing films was found to be a superposition of diffusion-controlled and erosion-controlled release (anomalous).SignificanceThe developed films hold great promise for potentially treating RAS and other oral conditions.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学3区 CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
1.50 45 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://www.editorialmanager.com/ijch/default.aspx